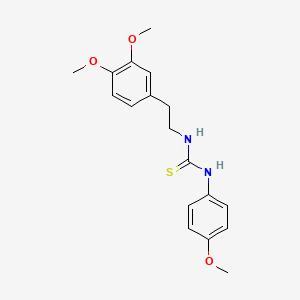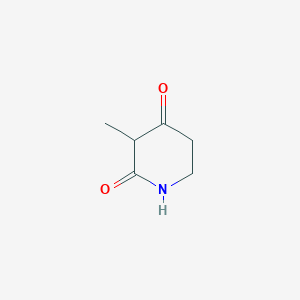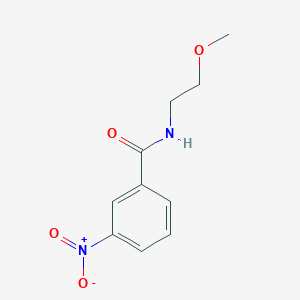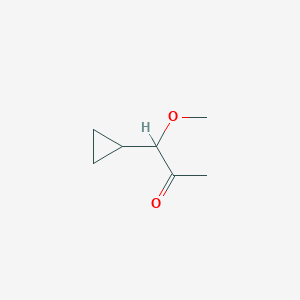
3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has attracted much attention due to their broad biological activities . A highly effective method for the production of 1,5-disubsubstituted-1,2,4-triazole was reported by Liu et al . They synthesized triazole by aryl diazonium salts and isocyanide [3+2] cycloaddition method .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including 3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride, has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Scientific Research Applications
Biosynthesis in Higher Plants
The metabolite β-(1,2,4-triazol-1-yl)Alanine, derived from the triazole-based fungicide Myclobutanil, is synthesized by cysteine synthase in higher plants. This process involves the reaction between O-acetyl-l-serine and 1,2,4-triazole (Ikegami et al., 1990).
Structural Features and Synthesis
Studies have shown that compounds containing 1,2,4-triazole and cyclobutane rings, such as 2-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone, have notable pharmacological and biological properties. These compounds, synthesized in laboratory settings, exhibit anti-inflammatory, antidepressant, and liquid crystal properties (Sen et al., 2015).
Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type I
3-(Phenylcyclobutyl)-1,2,4-triazoles have been identified as selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1, showing activity in vitro and in vivo mouse models. Modifications like fluorine substitution on the cyclobutane ring have improved their pharmacokinetic profiles (Zhu et al., 2008).
Synthesis of Cyclobutane Derivatives
Cyclobutane derivatives, such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, have been synthesized using microwave-assisted methods. These compounds are valuable in medicinal and agricultural chemistry due to their structural diversity and utility (Tan, Lim, & Dolzhenko, 2017).
Safety and Hazards
The safety information for 3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride indicates that it has a GHS07 signal word “Warning” with hazard statements H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with various proteins and enzymes in the body . The specific interactions of this compound with its targets, and the resulting changes, are areas for future investigation.
Biochemical Pathways
1,2,4-triazole derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may affect multiple pathways
Result of Action
Some 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against certain tumor cell lines , suggesting potential anticancer activity
properties
IUPAC Name |
3-(1,2,4-triazol-1-yl)cyclobutan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c10-6-1-5(2-6)9-4-7-3-8-9;/h3-6,10H,1-2H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSMLYVENGRFFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)N2C=NC=N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-((4-((6-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2375335.png)
![N-(2,4-difluorophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2375336.png)


![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B2375341.png)
![Ethyl 6-acetyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2375343.png)

![1-[(2-Chlorophenyl)methyl]-4-(3-ethylphenyl)pyrazine-2,3-dione](/img/structure/B2375347.png)
![(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2375348.png)

![6-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2375352.png)
